molecular formula C20H24F2N2O B5353912 cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5353912
M. Wt: 346.4 g/mol
InChI Key: NYUNVIVOZVGGKL-IPMKNSEASA-N
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Description

Cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that includes a cyclobutyl group, a difluorophenyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves multiple steps, including the formation of the cyclobutyl group and the incorporation of the difluorophenyl and diazatricyclic moieties. Common synthetic routes may involve:

    Cyclobutyl Group Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Difluorophenyl Group Incorporation: This step may involve the use of difluorobenzene derivatives and appropriate coupling reactions.

    Diazatricyclic Core Formation: This involves the construction of the tricyclic structure through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl-[(2R,3R,6R)-3-(3,5-dichlorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
  • Cyclobutyl-[(2R,3R,6R)-3-(3,5-dimethylphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Uniqueness

Cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications where fluorine atoms can enhance biological activity or stability.

Properties

IUPAC Name

cyclobutyl-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O/c21-15-8-14(9-16(22)10-15)17-11-24(20(25)13-2-1-3-13)18-12-4-6-23(7-5-12)19(17)18/h8-10,12-13,17-19H,1-7,11H2/t17-,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUNVIVOZVGGKL-IPMKNSEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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